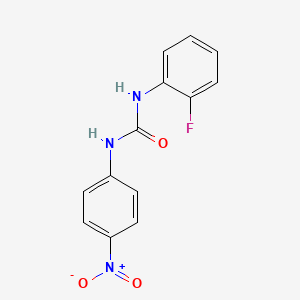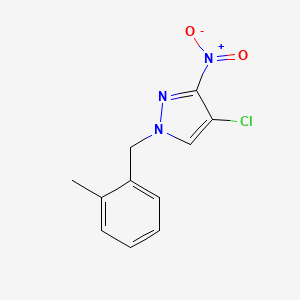![molecular formula C18H23N3O2 B4237734 3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237734.png)
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Übersicht
Beschreibung
3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It was first synthesized in the 1980s by Pfizer as part of a program to develop new analgesics. However, it was later found to have cannabinoid-like effects and was subsequently investigated for its potential as a therapeutic agent.
Wirkmechanismus
CP-47,497 exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. Specifically, it binds to the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This binding activates the receptor, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects, including:
1. Analgesia: CP-47,497 has been shown to reduce pain in animal models of chronic pain.
2. Anti-inflammatory: CP-47,497 has been shown to reduce inflammation in animal models of inflammatory disease.
3. Neuroprotection: CP-47,497 has been shown to protect against neuronal damage in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in laboratory experiments is that it is a highly potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using CP-47,497 is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.
Zukünftige Richtungen
There are a number of potential future directions for research on CP-47,497. Some possible areas of investigation include:
1. Further characterization of its pharmacological properties, including its binding affinity and selectivity for the CB1 receptor.
2. Investigation of its potential as a treatment for various conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.
3. Development of new synthetic cannabinoids based on the structure of CP-47,497, with improved pharmacological properties and reduced side effects.
4. Investigation of the long-term effects of CP-47,497 on the brain and other organs, to better understand its safety profile.
In conclusion, CP-47,497 is a synthetic cannabinoid that has been extensively studied for its potential medical applications. It exerts its effects by binding to the CB1 receptor in the brain and other parts of the body, leading to a cascade of biochemical and physiological effects that ultimately result in the observed therapeutic effects. While there are some limitations to its use in laboratory experiments, there are a number of potential future directions for research on CP-47,497, including further characterization of its pharmacological properties and investigation of its potential as a treatment for various conditions.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, such as chronic pain, multiple sclerosis, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-9-15(10-7-13)18-20-17(23-21-18)12-19-16(22)11-8-14-4-2-3-5-14/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOCEPFFRPFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![3-methyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237660.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)



![N-[5-(aminosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4237696.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4237701.png)
![(2,2-dimethylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4237714.png)
![N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4237720.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4237726.png)

![N-[4-(acetylamino)phenyl]-1-[(4-methylcyclohexyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B4237743.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)